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Compound of Interest

Compound Name: 2-Iodo-5-phenylthiophene

Cat. No.: B1311669 Get Quote

For researchers and professionals in drug development and materials science, unambiguous

structural confirmation of novel compounds is paramount. This guide provides a comparative

overview of standard analytical techniques for the structural elucidation of 2-Iodo-5-
phenylthiophene derivatives, complete with experimental protocols and representative data.

X-ray Crystallography
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure,

including bond lengths, bond angles, and intermolecular interactions.[1][2] This technique is

considered the gold standard for structural confirmation, provided that high-quality single

crystals can be obtained.

Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for two distinct thiophene

derivatives to illustrate the nature of the data obtained. While specific data for 2-Iodo-5-
phenylthiophene is not publicly available, these examples serve as a reference for the

expected parameters.[1]
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Parameter

Compound 1: 2-Amino-6-
methyl-4,5,6,7-tetrahydro-
1-benzothiophene-3-
carbonitrile[1]

Compound 2: (E)-3-bromo-
4-((4-((1-(4-
chlorophenyl)ethylidene)a
mino)-5-phenyl-4H-1,2,4-
triazol-3-yl)thio)-5-((2-
isopropylcyclohexyl)oxy)f
uran-2(5H)-one[1]

Chemical Formula C₁₀H₁₂N₂S C₂₉H₃₀BrClN₄O₃S

Molecular Weight 192.29 g/mol 629.99 g/mol

Crystal System Monoclinic Monoclinic

Space Group P2₁/c C2

Unit Cell Dimensions

a = 9.0415(2) Å, b = 8.3294(2)

Å, c = 13.1283(3) Å, β =

90.169(2)°

a = 33.795(5) Å, b = 8.871(5)

Å, c = 10.039(5) Å, β =

98.337(5)°

Unit Cell Volume 988.69(4) Å³ 2978(2) Å³

Experimental Protocol for X-ray Crystallography
Crystal Growth and Selection: High-quality single crystals are grown, typically by slow

evaporation of a saturated solution, vapor diffusion, or slow cooling. A suitable crystal is

selected and mounted on a goniometer head.[1]

Data Collection: The crystal is placed in an X-ray diffractometer and cooled (often to 100-120

K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal,

and diffraction patterns are collected as the crystal is rotated.[1]

Data Reduction: The collected images are processed to determine the intensities and

positions of the diffraction spots. These are corrected for experimental factors to yield a set

of structure factors.[1]

Structure Solution and Refinement: The phase problem is solved to generate an initial

electron density map. An initial model of the structure is built and then refined iteratively by
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adjusting atomic positions and thermal parameters to achieve the best fit between the

calculated and observed structure factors.[1]

Validation and Analysis: The final refined structure is validated for chemical and

crystallographic reasonability. The resulting model provides precise information on bond

lengths, bond angles, and intermolecular interactions.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in

solution. For 2-Iodo-5-phenylthiophene derivatives, ¹H and ¹³C NMR provide information

about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected NMR Data for 2-Iodo-5-phenylthiophene
The following table outlines the expected ¹H and ¹³C NMR spectral data for the parent

compound, 2-Iodo-5-phenylthiophene. The chemical shifts (δ) are reported in parts per million

(ppm).

¹H NMR (CDCl₃)
Expected Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

Thiophene H-3 ~ 7.2 d ~ 3.8

Thiophene H-4 ~ 7.0 d ~ 3.8

Phenyl H (ortho) ~ 7.5 m

Phenyl H (meta, para) ~ 7.3 m
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¹³C NMR (CDCl₃) Expected Chemical Shift (δ, ppm)

Thiophene C-2 (Iodo-substituted) ~ 75

Thiophene C-5 (Phenyl-substituted) ~ 145

Thiophene C-3 ~ 138

Thiophene C-4 ~ 126

Phenyl C (ipso) ~ 134

Phenyl C (ortho, meta, para) ~ 125-129

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Data Acquisition: Transfer the solution to an NMR tube. The spectrum is acquired using a

spectrometer, typically operating at a frequency of 300-600 MHz for ¹H NMR.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the

resulting spectrum is phased and baseline corrected.

Spectral Analysis: The chemical shifts, multiplicities, coupling constants, and integration

values are analyzed to determine the structure.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Expected Mass Spectrometry Data for 2-Iodo-5-
phenylthiophene
For 2-Iodo-5-phenylthiophene (C₁₀H₇IS), the presence of iodine (¹²⁷I) is a key diagnostic

feature.
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Analysis Type Expected m/z Value Interpretation

Molecular Ion (M⁺) 286.13
Corresponds to the molecular

weight of C₁₀H₇IS.[3]

Key Fragments 159 Loss of iodine ([M-I]⁺)

127 Iodine cation (I⁺)

Experimental Protocol for Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography

(LC-MS).

Ionization: The molecules are ionized, for example, by electron impact (EI) or electrospray

ionization (ESI).

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated.

Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the synthesis and structural confirmation

of a 2-Iodo-5-phenylthiophene derivative.
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Caption: Workflow for the synthesis and structural confirmation of a novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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